1,2-Dioleoyl-3-stearoylglycerol

Lipid Metabolism Lipoprotein Kinetics Chylomicron Modeling

1,2-Dioleoyl-3-stearoylglycerol (OOS, CAS 2410-28-8) is a specific mixed-acid triacylglycerol (TAG) characterized by oleic acid (C18:1) esterified at the sn-1 and sn-2 positions, and stearic acid (C18:0) at the sn-3 position of the glycerol backbone. It is an asymmetric TAG found naturally in various vegetable oils, including sunflower, corn, and soybean oils.

Molecular Formula C57H106O6
Molecular Weight 887.4 g/mol
CAS No. 2410-28-8
Cat. No. B142905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-3-stearoylglycerol
CAS2410-28-8
Synonyms(9Z)-9-Octadecenoic Acid 1,1’-[1-[[(1-Oxooctadecyl)oxy]methyl]-1,2-ethanediyl] Ester;  1,2-Dioleo-3-stearin;  1,2-Dioleoyl-3-stearoylglycerol;  1-Stearo-2,3-diolein;  1-Stearyl-2,3-diolein;  2,3-Dioleo-1-stearin;  2-Oleoyl-1-oleoyl-3-stearin;  3-Stearo-1,2-
Molecular FormulaC57H106O6
Molecular Weight887.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25-,30-27-
InChIKeyRYNHWWNZNIGDAQ-CDAVXRBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Dioleoyl-3-stearoylglycerol (CAS 2410-28-8) Procurement Guide: Definition, Sources, and Baseline Specifications


1,2-Dioleoyl-3-stearoylglycerol (OOS, CAS 2410-28-8) is a specific mixed-acid triacylglycerol (TAG) characterized by oleic acid (C18:1) esterified at the sn-1 and sn-2 positions, and stearic acid (C18:0) at the sn-3 position of the glycerol backbone [1]. It is an asymmetric TAG found naturally in various vegetable oils, including sunflower, corn, and soybean oils [1]. The molecular formula is C57H106O6, with a molecular weight of 887.45 g/mol . Commercially, it is available as a research-grade lipid standard in solid form, soluble in chloroform and methanol, with a reported melting point of 22.5–23.5 °C .

Why Substituting 1,2-Dioleoyl-3-stearoylglycerol with Other TAGs Can Compromise Experimental Reproducibility


In triacylglycerol research, simple substitution based solely on overall fatty acid composition (e.g., swapping OOS for another C57H106O6 isomer) is scientifically unsound. The specific asymmetric positional distribution of fatty acids on the glycerol backbone is a critical determinant of physicochemical behavior, including thermal properties, polymorphism, and metabolic processing [1][2]. Evidence demonstrates that the position of the single saturated acyl chain dictates its interaction with lipid bilayers, its clearance kinetics in vivo, and its ability to modulate crystallization in complex mixtures [2][3]. Therefore, for applications requiring precise model systems or defined physicochemical responses, generic substitution with a positional isomer or a TAG of similar gross composition will introduce significant, quantifiable variability, undermining data integrity and reproducibility.

1,2-Dioleoyl-3-stearoylglycerol (OOS): Quantitative Evidence Guide for Differentiated Scientific Selection


Comparative In Vivo Clearance Kinetics: OOS Emulsions Exhibit Drastically Slower Plasma Clearance than Triolein (OOO)

In rat models, the plasma clearance of chylomicron-like emulsions containing OOS is markedly slower than those containing the fully unsaturated TAG triolein (OOO). While control OOO emulsions show measurable clearance, emulsions with 50% or 100% SOO (1-stearoyl-2,3-dioleoylglycerol, a positional isomer of OOS) exhibit negligible clearance from plasma [1]. This effect is so potent that as little as 10% SOO in an OOO mixture significantly slowed the clearance rate, with clearance decreasing proportionally with increasing SOO content [1].

Lipid Metabolism Lipoprotein Kinetics Chylomicron Modeling

Monolayer Condensation Behavior: OOS Induces a 20% Condensation vs. Triolein, Altering Interfacial Properties

The substitution of a single oleoyl chain in triolein (OOO) with a stearoyl chain to form OOS significantly alters the packing and interaction of molecules at an interface. Pure monomolecular films of OOS or SOO are 20% more condensed than those of OOO [1]. Furthermore, in mixed monolayers, OOS and SOO are less able to participate in condensing interactions with phospholipids (egg yolk phosphatidylcholine) and cholesterol compared to OOO [1].

Lipid Monolayers Interfacial Physics Emulsion Stability

Phase Behavior and Crystal Engineering: OOS Forms Immiscible Monotectic/Peritectic Mixtures with SOS, Diverging from Symmetric Isomer Behavior

Binary mixtures of the asymmetric TAG OOS with the symmetric TAG 1,3-distearoyl-2-oleoylglycerol (SOS) exhibit immiscible monotectic or peritectic mixing behavior [1]. This stands in stark contrast to mixtures of symmetric-symmetric or symmetric-other asymmetric TAGs, such as SOS–OSO and POP–OPO, which form molecular compounds at a 1:1 ratio [1]. The asymmetric position of the oleic acid moieties in OOS drives this unique phase separation.

Thermal Analysis Crystallization Polymorphism Lipid Phase Diagrams

Biodiesel Cold Flow Modification: Asymmetric SOO (OOS) Effectively Lowers Crystallization Temperature of Methyl Stearate via Eutectic Formation

The asymmetric TAG SOO (1,2-dioleoyl-3-stearoyl sn-glycerol, synonymous with OOS) acts as an effective crystallization depressant for saturated fatty acid methyl esters (FAMEs) in biodiesel. In binary mixtures with methyl stearate (MeS), SOO forms a eutectic at a molar fraction of approximately 0.70 SOO [1][2]. The asymmetric position of the oleic moieties in SOO is crucial for modifying the thermal transformation behavior of MeS, and this effect is distinct from that of its symmetric isomer OSO [2].

Biodiesel Crystallization Inhibition Cold Flow Improvers

Analytical Reference Standard: High-Purity OOS (≥98-99%) Serves as a Defined Reference Material for Chromatographic and Mass Spectrometric Applications

Commercially available research-grade 1,2-Dioleoyl-3-stearoylglycerol is supplied with a defined purity of ≥98% (Cayman Chemical) or >99% (Larodan) . This high level of purity, combined with its unique and well-defined positional isomerism, allows it to serve as a reliable standard for the identification and quantification of this specific TAG in complex lipid mixtures using techniques like LC-MS and GC-MS [1].

Analytical Chemistry Lipidomics Mass Spectrometry Chromatography

Validated Research and Industrial Scenarios for 1,2-Dioleoyl-3-stearoylglycerol (OOS) Procurement


Investigating Acyl Chain Position Effects on Lipoprotein Metabolism and Clearance

Researchers studying the mechanisms of chylomicron remnant clearance and postprandial lipemia require a well-defined TAG with a single, strategically positioned saturated fatty acid. OOS is a proven tool for this purpose. Its use in preparing chylomicron-like emulsions allows for direct comparison with triolein (OOO) to elucidate how the introduction of a saturated acyl chain at the sn-3 position dramatically impairs plasma clearance in rodent models [1]. This enables precise investigations into apolipoprotein interactions and receptor-mediated uptake mechanisms that are specific to particle composition and structure, not just overall lipid load.

Engineering the Interfacial Properties of Lipid-Based Formulations (Emulsions, Liposomes)

In the development of stable lipid emulsions, liposomes, or solid lipid nanoparticles, the molecular packing and interaction of the core lipid with surfactants and membrane components is critical. OOS provides a unique building block with a quantifiably more condensed molecular footprint in monolayers (20% more condensed than triolein) and reduced interaction with phospholipids and cholesterol [2]. Formulators can leverage this property to create emulsions with enhanced physical stability or to design drug delivery systems where the lipid matrix influences the release kinetics or biological fate of the encapsulated payload, as opposed to using less condensed, more interactive TAGs like triolein.

Developing and Validating Lipidomics Methods for Positional Isomer Separation

A major challenge in lipidomics is distinguishing between TAG positional isomers, which have identical masses and similar fragmentation patterns. The procurement of high-purity (>98-99%) 1,2-Dioleoyl-3-stearoylglycerol is essential as a reference standard to develop, validate, and calibrate advanced analytical methods. These methods include reversed-phase HPLC with specific columns, ion mobility spectrometry-mass spectrometry, or specialized MS/MS fragmentation techniques designed to resolve OOS from its isomers like OSO and SOO in complex biological or food matrices [3].

Designing Bio-Based Crystallization Modifiers for Cold Flow Improvement

In materials science and biofuel research, the ability to control the crystallization of saturated components is a key objective. OOS (also designated SOO) has been experimentally validated as an effective crystallization depressant for saturated fatty acid methyl esters like methyl stearate, forming a eutectic at a specific molar ratio (~0.70 SOO) [4][5]. Industrial and academic researchers focused on developing new, bio-derived cold flow improvers or texturizing agents for fats can utilize OOS as a model compound to understand and exploit the structure-function relationship of asymmetric TAGs, creating predictable modifications in crystal size, morphology, and melting behavior that are not achievable with symmetric isomers like OSO.

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